molecular formula C14H25NO5 B2789073 (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester CAS No. 211185-89-6

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester

Cat. No.: B2789073
CAS No.: 211185-89-6
M. Wt: 287.356
InChI Key: LDUGHSSAMOWUMF-JTQLQIEISA-N
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Description

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is a synthetic organic compound commonly used in peptide synthesis. It is a derivative of amino acids and serves as a protected form of amino acids, which are crucial in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester typically involves the protection of the amino group of an amino acid with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, dichloromethane, hydrochloric acid in methanol.

    Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.

Major Products

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of amino acids, allowing for the stepwise construction of peptides and proteins . This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it finds applications in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the amino groups of amino acids and peptides, which are protected during the synthesis process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is unique in its specific structure and the use of the Boc group for protection. The Boc group provides stability under basic conditions and can be easily removed under acidic conditions, making it highly suitable for peptide synthesis. Compared to Fmoc-protected amino acids, Boc-protected amino acids offer different stability and deprotection profiles, which can be advantageous in certain synthetic routes.

Properties

IUPAC Name

tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUGHSSAMOWUMF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211185-89-6
Record name tert-butyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate
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